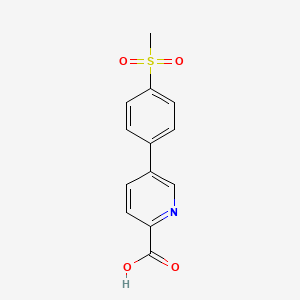

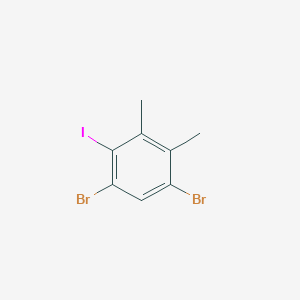

![molecular formula C6H10ClN3 B6336906 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride CAS No. 1211450-17-7](/img/structure/B6336906.png)

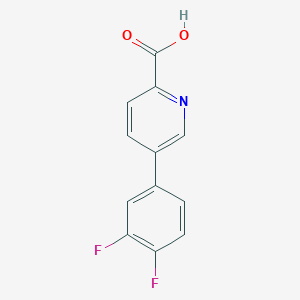

5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride is a chemical compound that has been highlighted in the development of piperazine-fused triazoles . It is used as a building block in medicinal chemistry .

Synthesis Analysis

The synthesis of this compound involves several steps. The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . A method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a]pyrazine hydrochloride has been patented, which involves adding ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, and pH regulation .

Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride is complex with several heavy atoms and a fraction of Csp3 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include heterocyclization . The compound can also undergo hydrogenation under certain conditions .

Scientific Research Applications

Medicinal Chemistry

The compound is part of a focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines, which are considered a cornerstone in the field of medicinal chemistry . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .

Anti-Diabetes Type 2 Drug

Research in this direction has given rise to FDA-approved anti-diabetes type 2 drug sitagliptin phosphate, a dipeptidyl peptidase 4 (DPP-4) inhibitor .

Neurokinin-3 Receptor Antagonist

N-acyltriazolopiperazine, a neurokinin-3 receptor antagonist, is a plausible therapeutic for sex hormone disorders .

Antitumor Effect

A 2-aminopyrimidine/triazolopiperazine hybrid molecule with potent antitumor effect has been developed .

Anti-Inflammatory Treatment

P2X7 antagonists, which are drug candidates for treatment of conditions accompanied by inflammation including rheumatoid arthritis, neuropathic and inflammatory pain, have been developed .

Treatment and Prophylaxis of Diseases

New substituted 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3(2H)-ones and 2,5,6,7-tetrahydro-3H-pyrrolo[2,1-c][1,2,4]triazol-3-ones have been synthesized for the treatment and/or prophylaxis of diseases, especially for the treatment and/or prophylaxis of inflammatory pulmonary diseases .

Diversified Therapeutic Applications

This novel unit is found in a wide variety of promising drugs pertaining to diversified therapeutic applications, namely in antidepressant, antipsychotic, antihistamine, anti-fungal, anticancer, antioxidant, and anti-inflammatory drugs .

Future Directions

Mechanism of Action

Target of Action

It is known that this compound is part of a focused small molecule library of triazolopyrazines, which are often used as building blocks in medicinal chemistry .

Mode of Action

It is known that triazolopyrazines interact with their targets to bring about changes at the molecular level .

Biochemical Pathways

It is known that triazolopyrazines can act as therapeutic agents or precursors, shedding light on biochemical mechanisms .

Result of Action

Some triazolopyrazine derivatives have been tested for their antibacterial activities .

properties

IUPAC Name |

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c1-2-4-9-5-7-8-6(9)3-1;/h5H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFOXBFHDSCLPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=NN=C2C1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-A]pyridine hydrochloride | |

CAS RN |

59624-08-7 |

Source

|

| Record name | 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

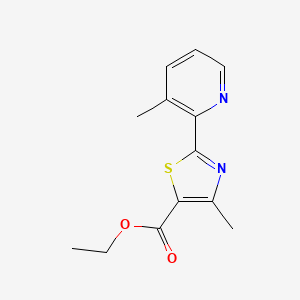

![2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate, 95%](/img/structure/B6336825.png)

![Ethyl 2-[3-(2-indolyl)phenyl]-4-methylthiazole-5-carboxylate](/img/structure/B6336838.png)